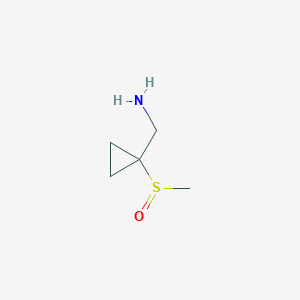
(1-Methanesulfinylcyclopropyl)methanamine
Vue d'ensemble
Description
“(1-Methanesulfinylcyclopropyl)methanamine” is a chemical compound with the CAS Number: 1803581-32-9 . It has a molecular weight of 133.21 and its IUPAC name is (1-(methylsulfinyl)cyclopropyl)methanamine . It is in liquid form .
Physical And Chemical Properties Analysis
“(1-Methanesulfinylcyclopropyl)methanamine” is a liquid . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Methanotrophs and Methane Conversion
Methanotrophs are bacteria that use methane as their sole carbon source, offering a plethora of biotechnological applications. These applications include producing single-cell proteins, biopolymers, components for nanotechnology (like surface layers), metabolites (such as methanol, formaldehyde, organic acids, and ectoine), lipids for biodiesel and health supplements, growth media, and vitamin B12. Additionally, genetically engineered methanotrophs can produce compounds like carotenoids or farnesene. The enzymes from methanotrophs, like dehydrogenases, oxidase, and catalase, are valuable for their high conversion efficiencies and applications in generating methanol or sequestering CO2 as formic acid ex vivo. Live cultures of methanotrophs can be utilized for bioremediation, chemical transformation, wastewater denitrification, components in biosensors, or even for direct electricity generation (Strong, Xie, & Clarke, 2015).
Biological Hydrogen Methanation
Biological hydrogen (H2) methanation is a promising approach for converting surplus energy from fluctuating sources like wind and solar into natural gas. The Sabatier-reaction, a part of this process, converts electricity to natural gas via electrolysis and subsequent steps. Technical and biological parameters from numerous studies on Biological Hydrogen Methanation (BHM) were compared and analyzed, highlighting the importance of overcoming physical limitations such as gas-liquid mass transfer or pH rise, and enhancing environmental conditions for bacterial biomass. Methane production and the percentage of methane in the off-gas have a distinct relationship, crucial for understanding BHM's potential applications (Lecker, Illi, Lemmer, & Oechsner, 2017).
Methane Production, Oxidation, and Emission by Soils
Soils are a vital component in the methane cycle, acting as both sources and sinks. Methane production in submerged soils is countered by oxidation in aerobic zones of wetland soils and upland soils. Methane transfer to the atmosphere occurs through various pathways, and the balance between methane production and consumption is influenced by numerous factors. Wetland soils are the primary sources of methane, but a significant portion of produced methane is reoxidized. Methane consumption occurs in most soils, with various factors affecting the consumption rates or potential. Understanding these dynamics is crucial for insights into methane's environmental impact and its management (Mer & Roger, 2001).
Safety and Hazards
The safety information for “(1-Methanesulfinylcyclopropyl)methanamine” indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H312, H314, H332, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(1-methylsulfinylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-8(7)5(4-6)2-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQUVHTCJRCKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



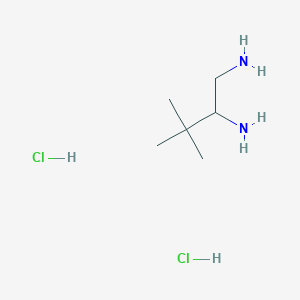
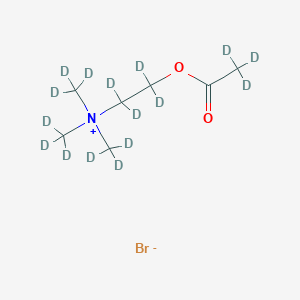
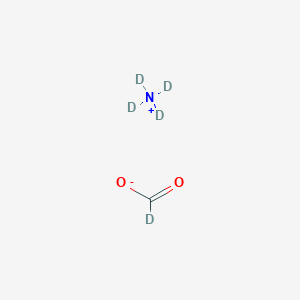
amine](/img/structure/B1381013.png)


![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
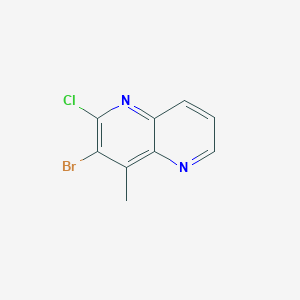
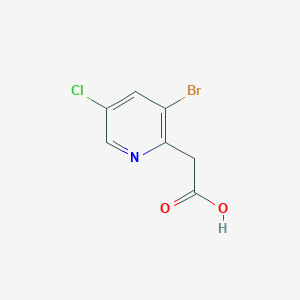
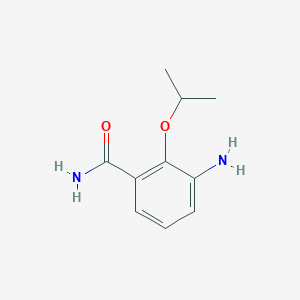

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)